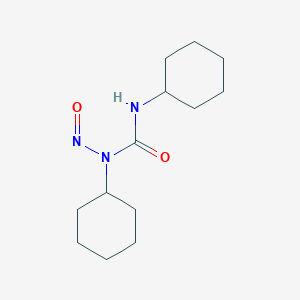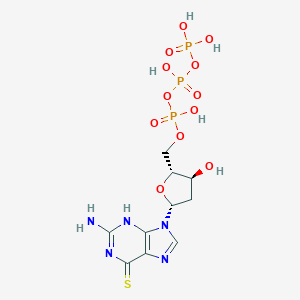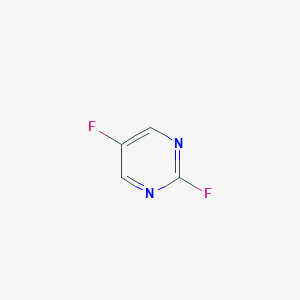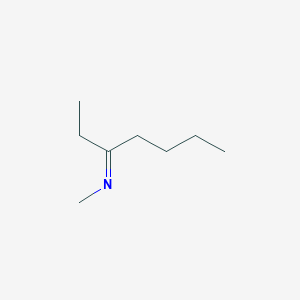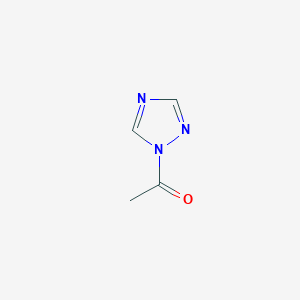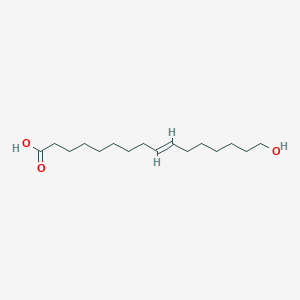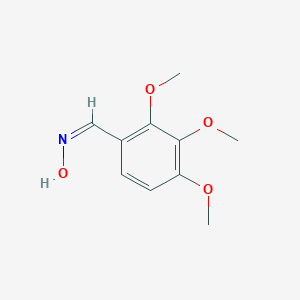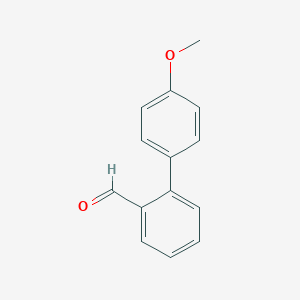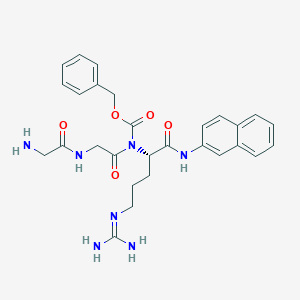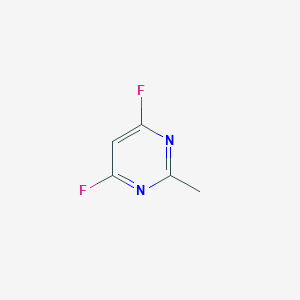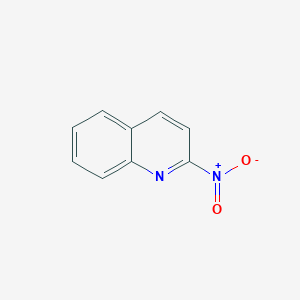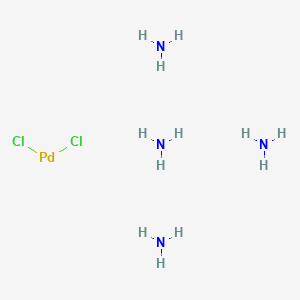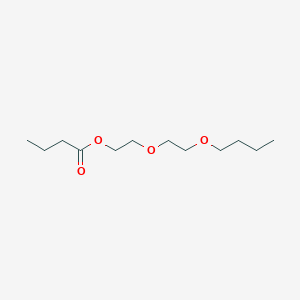
2-(2-Butoxyethoxy)ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyethoxy)ethyl butanoate, also known as DBE-DB, is a chemical compound that is widely used in various scientific research applications. This compound is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl butanoate is not well understood. However, it is believed to act as a solvent by dissolving various organic compounds and facilitating their isolation and purification.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(2-Butoxyethoxy)ethyl butanoate. However, studies have shown that this compound is relatively non-toxic and does not pose a significant risk to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Butoxyethoxy)ethyl butanoate as a solvent in laboratory experiments is its ability to dissolve a wide range of organic compounds. Additionally, it has a relatively low toxicity and is not harmful to the environment. However, its use is limited by its relatively high cost and the fact that it is not suitable for use with certain types of compounds.
Orientations Futures
There are several potential future directions for research involving 2-(2-Butoxyethoxy)ethyl butanoate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in various scientific fields. Finally, there is a need to explore the potential environmental impacts of using 2-(2-Butoxyethoxy)ethyl butanoate in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-(2-Butoxyethoxy)ethyl butanoate involves the reaction of butanoic acid with 2-(2-butoxyethoxy)ethanol in the presence of a catalyst. This process is typically carried out under controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2-(2-Butoxyethoxy)ethyl butanoate is commonly used as a solvent in various scientific research applications. This compound is particularly useful in the field of organic chemistry, where it is used to dissolve and isolate various organic compounds. Additionally, it is used in the production of various polymers and resins.
Propriétés
Numéro CAS |
17611-91-5 |
|---|---|
Nom du produit |
2-(2-Butoxyethoxy)ethyl butanoate |
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethyl butanoate |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-14-8-9-15-10-11-16-12(13)6-4-2/h3-11H2,1-2H3 |
Clé InChI |
UWAALKSFUOKZEZ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)CCC |
SMILES canonique |
CCCCOCCOCCOC(=O)CCC |
Autres numéros CAS |
17611-91-5 |
Synonymes |
2-(2-butoxyethoxy)ethyl butanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



